![molecular formula C10H9NOS3 B3196750 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one CAS No. 1000932-25-1](/img/structure/B3196750.png)
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Overview
Description
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in synthetic organic chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various conditions such as cancer, hypertension, and infections .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . These include pathways related to inflammation, pain, microbial infections, and cancer .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiazole and thiophene derivatives.
Scientific Research Applications
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Known for its flavor and fragrance properties.
Thiophene-2-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
5-Methyl-1,3-thiazol-2-amine: A precursor in the synthesis of thiazole derivatives.
Uniqueness
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one stands out due to its combined thiazole and thiophene rings, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS3/c1-7-5-11-10(15-7)14-6-8(12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGCRBGGHJQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)SCC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221212 | |
Record name | 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-25-1 | |
Record name | 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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